molecular formula C7H9IO B2739725 (1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one CAS No. 2361610-46-8

(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one

Cat. No.: B2739725
CAS No.: 2361610-46-8
M. Wt: 236.052
InChI Key: DRBIIRZSOZCNCN-ZLUOBGJFSA-N
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Description

(1S,4R,5R)-4-(Iodomethyl)bicyclo[310]hexan-2-one is a bicyclic organic compound characterized by the presence of an iodomethyl group attached to a hexanone ring

Scientific Research Applications

(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Future Directions

Bicyclo[3.1.0]hexanes are still underexplored from a synthetic accessibility point of view . Future research may focus on developing more efficient and diverse methods for their synthesis, as well as exploring their potential applications in various fields such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one typically involves the iodination of a bicyclic precursor. One common method includes the reaction of a bicyclo[3.1.0]hexan-2-one derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide would yield a hydroxymethyl derivative, while oxidation could produce a ketone or carboxylic acid.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-4-(Iodomethyl)bicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4R,5R)-4-(Bromomethyl)bicyclo[3.1.0]hexan-2-one
  • (1S,4R,5R)-4-(Chloromethyl)bicyclo[3.1.0]hexan-2-one
  • (1S,4R,5R)-4-(Fluoromethyl)bicyclo[3.1.0]hexan-2-one

Uniqueness

(1S,4R,5R)-4-(Iodomethyl)bicyclo[310]hexan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs

Properties

IUPAC Name

(1S,4R,5R)-4-(iodomethyl)bicyclo[3.1.0]hexan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IO/c8-3-4-1-7(9)6-2-5(4)6/h4-6H,1-3H2/t4-,5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBIIRZSOZCNCN-ZLUOBGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(=O)CC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C(=O)C[C@H]2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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